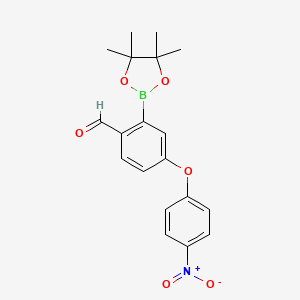
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol and diethyl carbonate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-butyl) 1,1-diethyl propane-1,1,2-tricarboxylate
- 3-(tert-butyl) 1,1-diethyl propane-1,1,4-tricarboxylate
- 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxamide
Uniqueness
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H24O6 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O,1-O-diethyl propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(16)10(13(17)19-7-2)8-9-11(15)20-14(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
SKGHEAQCMKFQFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)


![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)




